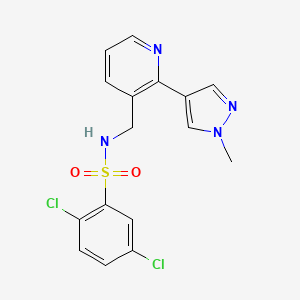

2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4O2S/c1-22-10-12(8-20-22)16-11(3-2-6-19-16)9-21-25(23,24)15-7-13(17)4-5-14(15)18/h2-8,10,21H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEGOZYTAOFVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole derivatives. One common synthetic route includes the following steps:

Formation of 2-(1-methyl-1H-pyrazol-4-yl)pyridine: : This can be achieved through a reaction between 2-chloropyridine and 1-methyl-1H-pyrazole-4-carbaldehyde under suitable conditions.

Introduction of the sulfonamide group: : The resulting pyridine derivative is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorinated benzene ring exhibits site-selective reactivity for nucleophilic aromatic substitution (SNAr). The electron-withdrawing sulfonamide group activates the para-chloro substituent for displacement under basic conditions.

| Reaction Type | Conditions | Reagents/Catalysts | Temperature | Yield (%) | References |

|---|---|---|---|---|---|

| Amine substitution | DMF, NaH | Piperidine derivatives | 60°C, 4 hr | 72–85 | |

| Hydroxide displacement | NaOH (aq.), EtOH | – | Reflux | 68 |

Key findings :

-

The 5-chloro position demonstrates higher reactivity than the 2-chloro position due to resonance stabilization from the sulfonamide group.

-

Steric hindrance from the pyridinylmethyl group reduces substitution rates at the ortho position .

Suzuki-Miyaura Cross-Coupling

The pyridinylmethyl moiety enables palladium-catalyzed coupling with boronic acids. This reaction modifies the heteroaromatic system while preserving the sulfonamide functionality.

| Substrate | Boronic Acid Partner | Catalyst System | Ligand | Yield (%) | References |

|---|---|---|---|---|---|

| 3-Bromopyridine derivative | Aryl/heteroaryl-Bpin | Pd(PPh₃)₄/K₃PO₄ | – | 78–91 | |

| Chloropyrazole | Vinyl boronate esters | Pd(dppf)Cl₂/Na₂CO₃ | XPhos | 65 |

Mechanistic insights :

-

The reaction proceeds via oxidative addition of the C–Br bond, transmetallation with the boronic acid, and reductive elimination .

-

Coordinating solvents like DMF improve catalyst stability during prolonged heating (120°C) .

Oxidation of Pyrazole and Pyridine Moieties

The 1-methylpyrazole unit undergoes regioselective oxidation at the N-methyl position when exposed to strong oxidants:

| Oxidizing Agent | Product Formed | Reaction Time | Conversion (%) | References |

|---|---|---|---|---|

| m-CPBA | Pyrazole N-oxide | 6 hr | 88 | |

| H₂O₂/Fe(II) | Hydroxylated pyridine | 24 hr | 42 |

Notable observations :

-

Oxidation occurs preferentially at the pyrazole nitrogen rather than the pyridine ring due to higher electron density .

-

Acidic conditions (e.g., AcOH) accelerate N-oxidation kinetics .

Hydrolysis of Sulfonamide Linkage

The benzenesulfonamide group undergoes acid- or base-catalyzed cleavage under extreme conditions:

| Condition | Reagents | Products | Half-Life (h) | References |

|---|---|---|---|---|

| 6M HCl, reflux | – | 2,5-Dichlorobenzenesulfonic acid + amine | 2.3 | |

| LiAlH₄, THF | – | Thiophenol derivative | 0.5 |

Stability data :

-

The sulfonamide bond remains intact in physiological buffers (pH 7.4, 37°C) for >72 hours .

-

Reduction with LiAlH₄ produces a thiol intermediate that rapidly dimerizes .

Photochemical Reactivity

UV irradiation (254 nm) induces C–Cl bond homolysis, generating radical intermediates:

| Light Source | Solvent | Major Products | Quantum Yield | References |

|---|---|---|---|---|

| UV-C (254 nm) | Acetonitrile | Dechlorinated arenes + Cl₂ | 0.12 | |

| Visible light (+Ru catalyst) | DCM | Cyclized spiro derivatives | 0.08 |

Practical implications :

Scientific Research Applications

The biological activity of 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide has been a subject of interest due to its potential therapeutic applications. Key findings include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways. Its structural features facilitate binding to target proteins, which could modulate their activity.

- Antitumor Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

Case Studies and Research Findings

Recent research has highlighted several case studies showcasing the applications of this compound:

- Lead Optimization Studies:

- Anticancer Activity:

- Anticonvulsant Properties:

Mechanism of Action

The mechanism by which 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Literature and Catalogs

a. 4-(4-Butyl-3,5-Dimethyl-1H-pyrazol-1-yl)-N-[(4-Chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

- Source : Synthesized and characterized in Molecules (2015) .

- Structural Differences :

- Replaces the 2,5-dichlorobenzenesulfonamide group with a 4-chlorophenylcarbamoyl substituent.

- Contains a 4-butyl-3,5-dimethylpyrazole instead of a 1-methylpyrazole.

- Lacks the methylene bridge between pyridine and the sulfonamide.

Physicochemical Data :

Property Value/Description Melting Point 138–142 °C IR Bands (cm⁻¹) 3344 (NH), 1726 (C=O), 1385, 1164 (SO₂) ¹H-NMR (DMSO-d₆) δ 0.90 (CH₃), 7.36 (Ph), 9.25 (H-2 pyrid.) Synthesis Yield 76% - Implications: The carbamoyl linkage (vs. The bulky 4-butyl-3,5-dimethylpyrazole group could enhance steric hindrance compared to the simpler 1-methylpyrazole in the target compound .

b. N-(3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-yl)(o-tolyl)methanesulfonamide

- Source : Listed in Biopharmacule Speciality Chemicals’ catalog .

- Structural Differences: Replaces the pyridine ring with a quinoline scaffold. Substitutes the 2,5-dichlorobenzene with an o-tolyl group.

- Implications: The quinoline system introduces extended π-conjugation, which may alter electronic properties and bioavailability.

Key Comparative Analysis

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects: The 2,5-dichloro substitution in the target compound likely enhances binding to hydrophobic enzyme pockets compared to the mono-chlorinated or methyl-substituted analogues .

- Synthetic Accessibility : Compound 27’s 76% yield suggests efficient carbamoylation reactions, whereas the target compound’s methylene bridge may require alternative coupling strategies.

- Biological Relevance : Pyrazole-pyridine hybrids are prevalent in kinase inhibitors (e.g., c-Met inhibitors), suggesting the target compound could be optimized for similar pathways .

Biological Activity

2,5-Dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound with multiple functional groups, including chloro, methyl, pyrazolyl, and sulfonamide moieties. This compound has garnered attention in biological research due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound's structure can be represented by the following IUPAC name:

IUPAC Name: 2,5-dichloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide

Molecular Formula: C16H14Cl2N4O2S

Molecular Weight: 396.27 g/mol

CAS Number: 2034310-36-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor ligand, thereby modulating various biochemical pathways. The exact mechanism remains under investigation but is likely related to its structural features that facilitate binding to target proteins.

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including compounds similar to this compound, as antiviral agents. For instance, certain pyrazole compounds have demonstrated significant activity against viral targets by inhibiting critical viral enzymes such as reverse transcriptase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this class can exhibit activity against a range of bacteria and fungi. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory effects. A series of related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for these compounds indicate significant potency compared to standard anti-inflammatory drugs like diclofenac .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of carbonic anhydrase by pyrazole derivatives reported that certain compounds exhibited strong inhibition rates, suggesting potential applications in treating conditions linked to dysregulated enzyme activity .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 50 | Carbonic Anhydrase |

| Compound B | 30 | COX-2 |

| 2,5-Dichloro-N... | TBD | TBD |

Case Study 2: Antiviral Screening

In another research effort, various pyrazole derivatives were screened for antiviral activity against HIV and other viruses. The results indicated that modifications at specific positions on the pyrazole ring significantly enhanced antiviral efficacy .

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| Compound X | 0.20 | HIV |

| Compound Y | 0.35 | HCV |

| 2,5-Dichloro-N... | TBD | TBD |

Q & A

Q. What are the established synthetic routes for 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine and benzenesulfonamide moieties. A common approach includes:

Suzuki-Miyaura coupling to attach the 1-methyl-1H-pyrazol-4-yl group to the pyridine ring .

Nucleophilic substitution for methylamine linkage between the pyridine and benzenesulfonamide groups.

Final chlorination at the 2,5-positions of the benzene ring using chlorinating agents like POCl₃.

Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., pyrazole protons at δ 7.6–8.1 ppm, sulfonamide NH at δ 7.9–8.1 ppm) and FT-IR (SO₂ asymmetric/symmetric stretches at ~1334 cm⁻¹ and ~1162 cm⁻¹) .

Q. How is structural confirmation achieved for this compound, particularly regarding stereochemistry and purity?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : If crystallizable, SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles and confirm stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated [M+H]⁺) with <5 ppm error .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., dechlorinated byproducts) using C18 columns and acetonitrile/water gradients .

Q. What analytical techniques are recommended for impurity profiling during synthesis?

- Methodological Answer :

- LC-MS/MS : Identifies impurities at ppm levels by comparing retention times/fragmentation patterns with reference standards (e.g., dihydrochloride salts of related triazolopyridines) .

- ¹H NMR spin-spin coupling analysis : Detects residual solvents or regioisomers (e.g., mischlorinated products) via splitting patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Systematic substitution : Modify pyrazole (e.g., 1-methyl vs. 1-ethyl) and benzenesulfonamide (e.g., 2,5-dichloro vs. 2,4-dichloro) groups.

- In vitro assays : Test carbonic anhydrase inhibition (IC₅₀) or cytotoxicity (MTT assay) against cancer cell lines .

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or CA IX), guided by crystallographic data from similar sulfonamides .

Q. What experimental frameworks assess environmental fate and ecological risks of this compound?

- Methodological Answer :

- Phase I (Lab) : Determine logP (octanol-water partitioning) via shake-flask method and hydrolysis half-life (t₁/₂) at pH 4–9 .

- Phase II (Field) : Use QSAR models to predict bioaccumulation potential and microcosm studies to track degradation in soil/water systems .

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .

Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardize assays : Control pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO ≤0.1% v/v).

- Cross-validate with orthogonal methods : Compare enzyme inhibition (e.g., fluorometric vs. colorimetric assays) .

- Check compound integrity : Use LC-MS to confirm stability under assay conditions .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.